molecular formula C27H25ClFN3O2 B2454718 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride CAS No. 2097928-68-0

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride

Cat. No.: B2454718
CAS No.: 2097928-68-0
M. Wt: 477.96
InChI Key: BUJSZMBMYDBJPT-UHFFFAOYSA-N
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Description

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly due to its unique chemical structure that combines a quinoline core with a piperazine moiety. The presence of fluorine and methoxyphenyl groups further enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine derivatives in the presence of suitable leaving groups like halides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperazine moiety can interact with various neurotransmitter receptors, modulating their activity. The fluorine and methoxy groups enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain a quinoline core, are used as antimalarial agents.

    Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which contain a piperazine ring, are used as antipsychotic medications.

Uniqueness

3-Benzoyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride is unique due to its combination of a quinoline core with a piperazine moiety, along with the presence of fluorine and methoxy groups. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2.ClH/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19;/h2-12,17-18H,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJSZMBMYDBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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